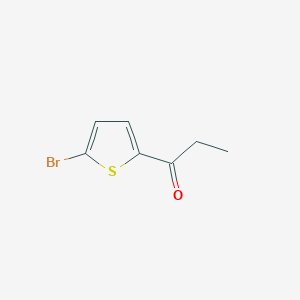

1-(5-bromothiophen-2-yl)propan-1-one

描述

Contextual Significance of Thiophene-Based Ketones in Contemporary Chemical Research

Thiophene (B33073), a sulfur-containing heterocyclic compound, and its derivatives are cornerstones in the field of medicinal chemistry and materials science. nih.govresearchgate.net The thiophene ring is considered a "privileged pharmacophore," meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov In fact, it is a component of numerous FDA-approved drugs. nih.gov The sulfur atom in the thiophene ring can enhance interactions with biological targets, and the ring system itself is often used as a bioisosteric replacement for other aromatic rings, like phenyl groups, in drug design. nih.gov

Thiophene-based ketones, a sub-class of these compounds, are particularly significant. The ketone group provides a reactive site for a variety of chemical transformations, allowing for the synthesis of more complex molecules. nih.gov This reactivity makes them valuable intermediates in the production of pharmaceuticals and agrochemicals. guidechem.comsmolecule.com Furthermore, the electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as in the development of organic solar cells, field-effect transistors (FETs), and fluorescent materials. researchgate.netnih.gov The versatility of thiophene chemistry allows for the creation of a wide array of functionalized materials with tailored properties. researchgate.net

Structural Attributes and Foundational Importance of 1-(5-Bromothiophen-2-yl)propan-1-one

This compound is a specific thiophene-based ketone with the chemical formula C₇H₇BrOS. chemicalbook.com Its structure consists of a central thiophene ring, a propan-1-one (or propionyl) group attached at the 2-position of the ring, and a bromine atom at the 5-position.

The key structural features that define its importance are:

The Thiophene Ring: As mentioned, this provides a stable, aromatic core with unique electronic and biological properties.

The Propan-1-one Group: The ketone functional group is a site for numerous chemical reactions.

The Bromine Atom: This halogen atom is a crucial reactive handle. It can be readily replaced through various cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the attachment of a wide range of other molecular fragments. This makes the compound an exceptionally versatile building block for creating more complex molecules.

The combination of these features makes this compound a valuable starting material in multi-step organic syntheses. A common synthetic route to this compound involves the Friedel-Crafts acylation of 2-bromothiophene (B119243) with propionyl chloride in the presence of a Lewis acid like aluminum chloride. chemicalbook.com

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 32412-39-8 |

| Molecular Formula | C₇H₇BrOS |

| Molecular Weight | 219.1 g/mol |

| Boiling Point | 291.2°C at 760 mmHg |

| Density | 1.53 g/cm³ |

| Flash Point | 129.9°C |

| Data sourced from Guidechem guidechem.com |

Overview of Current Research Trajectories Involving the Chemical Compound

Current research involving this compound and structurally similar compounds is diverse, spanning several key areas of chemical science:

Medicinal Chemistry: A primary focus is the use of this compound as an intermediate in the synthesis of new biologically active molecules. Thiophene derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuropharmacological properties. nih.govnih.govresearchgate.net For instance, related thiophene-containing chalcones have been investigated for their potential as aldose reductase inhibitors. nih.govnih.gov

Organic Synthesis and Heterocyclic Chemistry: The compound serves as a key precursor for the synthesis of various heterocyclic systems. The reactivity of both the bromine atom and the ketone group allows for the construction of fused ring systems and other complex molecular architectures.

Materials Science: Thiophene-based molecules are integral to the development of organic electronic materials. researchgate.net Research in this area explores how the incorporation of thiophene units into polymers and other materials can influence their electronic and photophysical properties, with applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and conductive polymers.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry surrounding this compound is centered on leveraging its chemical reactivity to create novel and functional molecules. The primary objectives include:

Development of Efficient Synthetic Methodologies: Researchers aim to optimize the synthesis of this compound and its derivatives, focusing on improving yields, reducing reaction times, and employing more environmentally friendly ("green") chemistry principles. chemicalbook.com

Exploration of its Reactivity: A significant area of study involves exploring the full range of chemical transformations that this compound can undergo. This includes investigating its participation in various coupling reactions, condensations, and substitutions to understand its synthetic potential fully.

Synthesis of Novel Bioactive Compounds: A major goal is to use this compound as a scaffold to synthesize new molecules with potential therapeutic applications. This involves designing and creating derivatives and then screening them for biological activity against various diseases. nih.govresearchgate.net

Creation of Functional Materials: In materials science, the objective is to incorporate this and related thiophene units into new polymers and materials with enhanced electronic, optical, or thermal properties for advanced technological applications. researchgate.netmdpi.com

Structure

3D Structure

属性

IUPAC Name |

1-(5-bromothiophen-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAYKLHWCBPAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292110 | |

| Record name | 1-(5-bromothien-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32412-39-8 | |

| Record name | 32412-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-bromothien-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 5 Bromothiophen 2 Yl Propan 1 One and Its Precursors

Established Synthetic Pathways to 1-(5-Bromothiophen-2-yl)propan-1-one

The introduction of an acyl group onto an aromatic ring, a transformation known as acylation, is a cornerstone of organic synthesis. For the preparation of this compound, the Friedel-Crafts reaction stands out as the most classical and widely employed method.

The direct acylation of 2-bromothiophene (B119243) with propionyl chloride in the presence of a Lewis acid catalyst is a common and efficient route to this compound. chemicalbook.com The reaction typically involves the use of aluminum chloride (AlCl₃) as the catalyst, which activates the acylating agent. chemicalbook.com

The general protocol involves the slow addition of propionyl chloride to a stirred solution of aluminum chloride in a suitable inert solvent, such as 1,2-dichloroethane, at a reduced temperature (e.g., 0 °C). chemicalbook.com This is followed by the addition of 2-bromothiophene, after which the reaction is allowed to proceed, often overnight at room temperature. chemicalbook.com The reaction is an electrophilic aromatic substitution, where the electron-rich thiophene (B33073) ring attacks the electrophilic acylium ion generated in situ. sigmaaldrich.comstackexchange.com

Due to the directing effect of the bromine atom and the inherent reactivity of the thiophene ring, the acylation occurs with high regioselectivity at the C5 position, which is para to the bromine atom. stackexchange.com The electron-withdrawing nature of the resulting ketone product deactivates the ring towards further acylation, thus preventing polysubstitution. wikipedia.org

A representative reaction is detailed in the table below:

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Product | Yield |

| 2-Bromothiophene, Propionyl Chloride | Aluminum Chloride (AlCl₃) | 1,2-Dichloroethane (EDC) | 0 °C to Room Temp. | Overnight | This compound | 95% |

| Data sourced from ChemicalBook. chemicalbook.com |

While the classical Friedel-Crafts acylation using aluminum chloride is highly effective, research has explored alternative and modified protocols to improve reaction conditions, expand substrate scope, and enhance sustainability. These modifications often focus on the use of different catalysts or reaction media.

For instance, other Lewis acids can be employed to catalyze the acylation of thiophenes. Moreover, the use of carboxylic acids directly with a dehydrating agent or a different catalyst system presents an alternative to acyl chlorides. organic-chemistry.org Some modern approaches also explore solvent-free conditions, often facilitated by microwave irradiation, which can lead to shorter reaction times and reduced environmental impact. organic-chemistry.org

The development of solid acid catalysts, such as zeolites, offers advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. wikipedia.org Although specific examples for the synthesis of this compound using these alternative methods are not extensively documented in readily available literature, the general applicability of these modified acylation protocols to thiophene systems suggests their potential viability.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound via Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism. The key steps are as follows:

Generation of the Acylium Ion: The reaction is initiated by the interaction of the Lewis acid catalyst, typically aluminum chloride, with the acylating agent, propionyl chloride. The Lewis acid coordinates to the chlorine atom of the propionyl chloride, leading to the cleavage of the carbon-chlorine bond and the formation of a highly electrophilic acylium ion. sigmaaldrich.comyoutube.comyoutube.com This acylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. sigmaaldrich.comyoutube.com

Electrophilic Attack: The electron-rich 2-bromothiophene ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the C5 position due to the electronic and steric effects of the bromine substituent and the inherent reactivity of the thiophene ring, which favors substitution at the 2- and 5-positions. stackexchange.comechemi.com The attack at the 2-position (or 5-position in the case of unsubstituted thiophene) leads to a more stable, linearly conjugated intermediate compared to the cross-conjugated intermediate from attack at the 3-position. stackexchange.comechemi.com

Deprotonation and Catalyst Regeneration: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion, then loses a proton from the site of acylation. wikipedia.org This deprotonation is facilitated by the AlCl₄⁻ species formed in the initial step, which acts as a base. This step restores the aromaticity of the thiophene ring and regenerates the aluminum chloride catalyst. wikipedia.org However, the product ketone can form a stable complex with the Lewis acid, often requiring stoichiometric amounts of the catalyst. wikipedia.org

Green Chemistry Principles and Sustainable Synthesis Approaches for Related Thiophene Ketones

The principles of green chemistry are increasingly being applied to the synthesis of thiophene derivatives to minimize environmental impact. rsc.org For the synthesis of thiophene ketones, several sustainable approaches are being explored.

One key area of development is the replacement of hazardous and moisture-sensitive catalysts like aluminum chloride with more environmentally benign alternatives. Solid acid catalysts, such as zeolites and clays, are attractive options as they are often reusable, non-corrosive, and can be easily separated from the reaction mixture. wikipedia.org The use of ionic liquids as recyclable reaction media has also been investigated for Friedel-Crafts acylations. sigmaaldrich.comrsc.org

Solvent-free reaction conditions, often coupled with microwave or ultrasonic irradiation, can significantly reduce reaction times and energy consumption, while also eliminating the need for volatile organic solvents. organic-chemistry.org Furthermore, the direct use of carboxylic acids as acylating agents, with water being the only byproduct, represents a more atom-economical approach compared to the use of acyl chlorides. organic-chemistry.org

The Gewald reaction, a multi-component reaction for the synthesis of 2-aminothiophenes, is another example of a green approach in thiophene chemistry, often utilizing microwave-assisted organic synthesis to reduce reaction times. While not directly applicable to the synthesis of this compound, it highlights the trend towards more sustainable synthetic methodologies for this class of compounds. Photocatalytic methods are also emerging for the synthesis of related keto-sulfides, using visible light and green oxidants. acs.org

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, a systematic purification process is necessary to isolate the product in high purity. The typical work-up procedure involves quenching the reaction mixture, often by pouring it into a mixture of ice and water, to decompose the catalyst-product complex. chemicalbook.com

The crude product is then extracted from the aqueous phase using an appropriate organic solvent, such as dichloromethane (B109758) or diethyl ether. chemicalbook.com The organic layer is subsequently washed with a dilute base, like sodium bicarbonate solution, to remove any acidic impurities, followed by washing with water.

After drying the organic extract over an anhydrous drying agent (e.g., sodium sulfate), the solvent is removed under reduced pressure to yield the crude product. chemicalbook.com Further purification is typically achieved through recrystallization from a suitable solvent or solvent mixture, or by column chromatography on silica (B1680970) gel.

The purity of the final product can be assessed using various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). chemicalbook.com

Comprehensive Analysis of Chemical Reactivity and Derivatization Strategies for 1 5 Bromothiophen 2 Yl Propan 1 One

Reactivity Profiling of the Ketone Moiety in 1-(5-Bromothiophen-2-yl)propan-1-one

The ketone group in this compound is a key site for nucleophilic attack and reactions at the adjacent α-carbon.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various nucleophiles. Nucleophilic addition reactions are fundamental to the derivatization of this compound. For instance, reduction of the ketone with reducing agents like sodium borohydride (B1222165) yields the corresponding secondary alcohol, 1-(5-bromothiophen-2-yl)propan-1-ol. This alcohol can be a precursor for further synthetic modifications.

Condensation reactions with amines or their derivatives can lead to the formation of imines or related nitrogen-containing heterocycles. For example, reaction with a primary amine would yield an N-substituted imine. These reactions are often catalyzed by acid and involve the initial formation of a hemiaminal intermediate followed by dehydration.

Furthermore, reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, can be employed to form tertiary alcohols through the addition of an alkyl or aryl group to the carbonyl carbon. rsc.org

Alpha-Functionalization Reactions, e.g., α-Aminoxylation

The carbon atom adjacent to the ketone group (the α-carbon) is activated and can be functionalized through various reactions. One notable example is α-aminoxylation. This reaction introduces an oxygen and a nitrogen atom at the α-position, creating a valuable synthetic handle for the construction of more complex molecules. nih.govresearchgate.net

Organocatalytic methods, often employing proline and its derivatives, have been developed for the asymmetric α-aminoxylation of ketones. nih.govelsevierpure.com These reactions typically use nitrosobenzene (B162901) as the oxygen source and can proceed with high enantioselectivity. elsevierpure.com The resulting α-aminoxylated ketones are versatile intermediates that can be converted into a variety of useful building blocks, such as chiral amino alcohols. nih.gov While direct examples on this compound are not extensively documented in readily available literature, the principles of α-aminoxylation of acetophenone (B1666503) derivatives are well-established and applicable. researchgate.net

Halogen Exchange and Cross-Coupling Chemistry at the Thiophene (B33073) Ring

The bromine atom at the 5-position of the thiophene ring is a key feature for derivatization, enabling a wide array of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Substituent

The carbon-bromine bond on the thiophene ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling the brominated thiophene with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.gov This strategy has been successfully applied to various bromothiophene derivatives to synthesize a wide range of aryl- or heteroaryl-substituted thiophenes. researchgate.netsemanticscholar.orgmdpi.com The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Heck-Mizoroki Reaction: The Heck reaction couples the brominated thiophene with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org Microwave irradiation has been shown to accelerate these reactions significantly. arkat-usa.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. wikipedia.org

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines), can also be employed to further functionalize the thiophene ring at the 5-position. These reactions significantly expand the synthetic utility of this compound.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromothiophene Derivatives

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-propanoylthiophene |

| Heck-Mizoroki Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 5-(2-Phenylethenyl)-2-propanoylthiophene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(2-Phenylethynyl)-2-propanoylthiophene |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-(Phenylamino)-2-propanoylthiophene |

Electrophilic Aromatic Substitution Patterns on the Thiophene Nucleus

Thiophene is an electron-rich aromatic heterocycle and is more reactive than benzene (B151609) towards electrophilic aromatic substitution. pearson.com Substitution typically occurs at the 2- and 5-positions. In this compound, the 5-position is already substituted with a bromine atom. The propanoyl group at the 2-position is an electron-withdrawing group and therefore deactivating.

Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, would be directed to the available positions on the thiophene ring. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents (the deactivating propanoyl group and the deactivating but ortho, para-directing bromine atom) and the inherent reactivity of the thiophene ring will influence the regioselectivity of the substitution. The most likely position for further electrophilic attack would be the 4-position. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Synthetic Transformations Leading to Key Organic Intermediates

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of various key organic intermediates.

For example, Suzuki coupling of this compound with an appropriate arylboronic acid, followed by reduction of the ketone, can lead to chiral alcohols that are precursors for pharmacologically active molecules. researchgate.net The resulting 5-aryl-2-thienylpropanol derivatives can then undergo further transformations.

Additionally, the ketone functionality can be used to construct heterocyclic rings. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. The Mannich reaction, involving the aminomethylation of the ketone, can produce β-amino ketones which are themselves versatile intermediates for the synthesis of various nitrogen-containing compounds. researchgate.net

The combination of reactions at the ketone and the bromine-substituted position allows for a modular approach to the synthesis of complex molecules with a thiophene core. For instance, a cross-coupling reaction can be performed first to introduce a desired substituent at the 5-position, followed by a series of transformations at the ketone moiety to build up the rest of the target molecule.

Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives Featuring the Thiophene Core

The Claisen-Schmidt condensation is a reliable and widely utilized method for the synthesis of chalcones, which are characterized by an α,β-unsaturated ketone core. rjlbpcs.comjchemrev.com This reaction involves the base-catalyzed condensation of an aldehyde and a ketone. wikipedia.org In the context of this compound, this compound acts as the ketone component, reacting with various aromatic aldehydes to yield thiophene-containing chalcone derivatives. rjlbpcs.comacs.org

The general procedure involves stirring a mixture of this compound and an appropriate aromatic aldehyde in the presence of a base, such as aqueous sodium hydroxide (B78521), in a solvent like ethanol (B145695) at room temperature. cu.edu.eg The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). rjlbpcs.com The resulting chalcone product often precipitates from the reaction mixture and can be isolated by filtration. jetir.org

The versatility of this reaction allows for the introduction of a wide range of substituents on the aromatic ring of the aldehyde, leading to a diverse library of chalcone derivatives. For instance, the reaction of 2-acetyl-5-bromothiophene (B160168) with 4-nitrobenzaldehyde (B150856) yields 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one. acs.org The reaction conditions, such as the concentration of the base, can significantly influence the reaction rate and the formation of side products. acs.org

The synthesized chalcones are valuable intermediates in their own right, serving as precursors for the synthesis of various heterocyclic compounds. nih.gov The α,β-unsaturated ketone moiety in chalcones is a key functional group that participates in subsequent reactions. rjlbpcs.com

Table 1: Examples of Chalcone Derivatives from Claisen-Schmidt Condensation

| Ketone Reactant | Aldehyde Reactant | Base/Solvent | Chalcone Product |

| This compound | Aromatic Aldehydes | NaOH/Ethanol | 1-(5-Bromothiophen-2-yl)-3-aryl-prop-2-en-1-ones |

| 2-Acetyl-5-bromothiophene | 4-Nitrobenzaldehyde | NaOH/Ethanol | 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one acs.org |

| 1-(4-Morpholinophenyl)ethanone | Various Aromatic Aldehydes | 10% aq. NaOH/Ethanol | 1-(4-Morpholinophenyl)-3-aryl-prop-2-en-1-ones cu.edu.eg |

Synthesis of Beta-Amino Ketone Derivatives

Beta-amino ketones, also known as Mannich bases, are an important class of organic compounds with applications in medicinal chemistry. ias.ac.in The Mannich reaction is a classic method for their synthesis, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.gov This three-component reaction typically involves a ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov

In the case of this compound, it can serve as the ketone component in the Mannich reaction. The reaction of 1-(5-bromobenzofuran-2-yl)ethan-1-one, a related compound, with paraformaldehyde and various secondary amine hydrochlorides in the presence of an acid catalyst in a solvent like 2-propanol has been reported to yield the corresponding β-aminoketone hydrochlorides. researchgate.net A similar approach can be envisioned for this compound.

The resulting β-amino ketone derivatives are versatile intermediates. The amino group can be further modified, or the entire β-amino ketone can be used as a building block for the synthesis of more complex molecules. For example, the dimethylamino group in a ketonic Mannich base can be exchanged with other amines. researchgate.net

Table 2: General Scheme for the Synthesis of Beta-Amino Ketones

| Ketone | Aldehyde | Amine | Product |

| This compound | Formaldehyde | Secondary Amine | 3-(Dialkylamino)-1-(5-bromothiophen-2-yl)propan-1-one |

| 2-Acetylthiophene (B1664040) | Paraformaldehyde, Dimethylamine hydrochloride | 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride researchgate.net | |

| 1-(5-Bromobenzofuran-2-yl)ethan-1-one | Paraformaldehyde | Secondary Amine Hydrochloride | 3-(Dialkylamino)-1-(5-bromobenzofuran-2-yl)propan-1-one hydrochloride researchgate.net |

Cyclization Reactions to Form Heterocyclic Scaffolds, e.g., Pyrazolines

The chalcone derivatives synthesized from this compound are excellent precursors for the synthesis of various heterocyclic compounds, most notably pyrazolines. thepharmajournal.com Pyrazolines are five-membered nitrogen-containing heterocyclic rings that exhibit a wide range of biological activities. researchgate.net

The synthesis of pyrazolines from chalcones is typically achieved through a cyclization reaction with hydrazine or its derivatives. thepharmajournal.comjapsonline.com For example, reacting a thiophene-based chalcone with phenylhydrazine (B124118) in the presence of a base like sodium hydroxide leads to the formation of N-phenyl pyrazolines. japsonline.com The reaction proceeds via a cyclocondensation mechanism. japsonline.com

The specific substituents on the chalcone and the hydrazine derivative determine the final structure of the pyrazoline. This allows for the creation of a diverse library of pyrazoline derivatives with varying substitution patterns. The reaction conditions, such as the solvent and temperature, can also influence the outcome of the cyclization. thepharmajournal.com

Table 3: Synthesis of Pyrazolines from Thiophene-Based Chalcones

| Chalcone Derivative | Reagent | Reaction Conditions | Pyrazoline Product |

| 1-(5-Bromothiophen-2-yl)-3-aryl-prop-2-en-1-one | Phenylhydrazine | NaOH | 1-Phenyl-3-(5-bromothiophen-2-yl)-5-aryl-2-pyrazoline |

| 3-(2-Methoxyphenyl)-1-thiophen-2-yl-2-propen-1-one | Phenylhydrazine | 20% (w/v) NaOH | 5-(2-Methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-2-pyrazoline japsonline.com |

| Thiophene Chalcones | Hydrazine Hydrate (B1144303) | Ethanol, Reflux | Thiophene-substituted Pyrazolines thepharmajournal.com |

Multi-Component Reactions and Complex Molecule Assembly Incorporating the Compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. lew.romdpi.com These reactions are highly efficient and atom-economical. This compound and its derivatives can be valuable components in MCRs for the assembly of complex molecular scaffolds.

For instance, the chalcone derivatives obtained from this compound can participate in MCRs. A study describes the one-pot synthesis of bis(1,5-diaryl-1,5-diketones) through a Claisen-Schmidt condensation followed by a Michael addition reaction. lew.ro While this specific example uses terephthalaldehyde, the principle could be extended to use thiophene-containing chalcones in similar MCRs.

The reactivity of the ketone and the bromine atom on the thiophene ring provides opportunities for its incorporation into various MCRs. For example, the bromine atom can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. nih.govnih.gov This allows for the pre-functionalization of the thiophene ring before its use in an MCR, or for post-MCR modification of the resulting complex molecule.

The development of novel MCRs involving this compound or its derivatives holds significant potential for the rapid and efficient synthesis of diverse and complex molecules with potential applications in various fields of chemistry.

Advanced Spectroscopic and Diffraction Based Characterization of 1 5 Bromothiophen 2 Yl Propan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the definitive structural analysis of organic molecules, offering unparalleled detail regarding the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of 1-(5-bromothiophen-2-yl)propan-1-one exhibits distinct signals corresponding to the protons of the thiophene (B33073) ring and the propanoyl chain. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group. Typically, the aromatic protons of the thiophene ring appear in the downfield region, while the aliphatic protons of the ethyl group are found more upfield.

Spin-spin splitting, a phenomenon arising from the magnetic interactions between non-equivalent neighboring protons, provides crucial information about the connectivity of the molecule. libretexts.org The multiplicity of a signal (e.g., singlet, doublet, triplet, quartet) is dictated by the number of adjacent protons, following the n+1 rule. libretexts.org The coupling constant (J), measured in Hertz (Hz), quantifies the magnitude of this interaction and is independent of the applied magnetic field strength. libretexts.org

For the ethyl group (-CH₂CH₃) of the propanoyl moiety, the methylene (B1212753) protons (-CH₂) typically appear as a quartet due to coupling with the three adjacent methyl protons (-CH₃). Conversely, the methyl protons present as a triplet, resulting from coupling with the two methylene protons. The protons on the thiophene ring also exhibit coupling, with the magnitude of the J-coupling constant providing information about their relative positions (ortho, meta, or para).

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| This compound | H-3 (thiophene) | ~7.2-7.4 | d | ~4.0 |

| H-4 (thiophene) | ~7.0-7.2 | d | ~4.0 | |

| -CH₂- | ~2.9-3.1 | q | ~7.5 | |

| -CH₃ | ~1.1-1.3 | t | ~7.5 | |

| 2-bromo-1-(thiophen-3-yl)ethanone rsc.org | H-2 (thiophene) | 7.81 | d | 4.0 |

| H-4 (thiophene) | 7.72 | d | 4.8 | |

| H-5 (thiophene) | 7.17 | t | 4.4 | |

| -CH₂Br | 4.37 | s | - |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within a molecule. libretexts.org Each unique carbon atom gives rise to a distinct signal, and the chemical shift is indicative of its electronic environment. Electronegative atoms, such as bromine and oxygen, cause a downfield shift (higher ppm value) for the attached carbon atoms. docbrown.info

In this compound, the carbonyl carbon (C=O) is typically the most downfield signal, often appearing in the range of 190-200 ppm. The carbons of the thiophene ring exhibit signals in the aromatic region (around 120-150 ppm), with the carbon atom bonded to the bromine (C-5) and the carbon attached to the acyl group (C-2) being significantly influenced. The aliphatic carbons of the propanoyl group appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 |

| C-2 (thiophene) | ~145 |

| C-3 (thiophene) | ~132 |

| C-4 (thiophene) | ~130 |

| C-5 (thiophene) | ~120 |

| -CH₂- | ~35 |

| -CH₃ | ~8 |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and establishing the complete molecular structure. emerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, confirming the connectivity established by spin-spin splitting in the ¹H NMR spectrum. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comsdsu.edu It is invaluable for assigning carbon signals based on the already assigned proton signals. emerypharma.com

By combining the information from these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound and its derivatives can be achieved, providing definitive structural elucidation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. spectroscopyonline.com These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes.

Characteristic Functional Group Vibrations and Band Assignments

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent functional groups.

C=O Stretching: A strong absorption band in the FT-IR spectrum, typically in the region of 1660-1700 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the ketone. The conjugation with the thiophene ring can slightly lower this frequency.

Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic bands. C-H stretching vibrations of the aromatic protons are usually observed in the region of 3100-3000 cm⁻¹. nih.gov C=C stretching vibrations within the ring typically appear in the 1550-1400 cm⁻¹ range. iosrjournals.org The C-S stretching vibration is often found at lower wavenumbers.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group's methyl (-CH₃) and methylene (-CH₂) moieties are expected in the 2980-2850 cm⁻¹ region. nih.gov

C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically observed in the far-infrared region, usually below 700 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretching | 1660 - 1700 |

| Thiophene C-H | Stretching | 3100 - 3000 |

| Thiophene C=C | Stretching | 1550 - 1400 |

| Aliphatic C-H | Stretching | 2980 - 2850 |

| C-Br | Stretching | < 700 |

Comparative Analysis of Experimental and Predicted Vibrational Spectra

To gain a deeper understanding of the vibrational modes, experimental FT-IR and Raman spectra are often compared with theoretical spectra calculated using computational methods such as Density Functional Theory (DFT). nih.govconicet.gov.ar These calculations can predict the vibrational frequencies and intensities with a good degree of accuracy. biointerfaceresearch.com

The comparison allows for a more confident assignment of the observed spectral bands to specific molecular vibrations. nih.gov Discrepancies between the experimental and predicted spectra can sometimes be attributed to intermolecular interactions in the solid state or solvent effects in solution, which are not always fully accounted for in the theoretical models. biointerfaceresearch.com By scaling the calculated frequencies, a better agreement with the experimental data can often be achieved, leading to a comprehensive and reliable vibrational analysis of the molecule. iosrjournals.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Analysis

Electronic spectroscopy, specifically UV-Vis absorption analysis, is a powerful tool for investigating the electronic structure of molecules containing chromophores. For this compound and its derivatives, this technique provides crucial information on electronic transitions and the effects of molecular structure on absorption properties.

Investigation of Electronic Transitions and Absorption Maxima

Molecules containing π-systems, such as the thiophene ring and the carbonyl group in this compound, exhibit characteristic electronic transitions when they absorb UV or visible light. The primary transitions observed in these types of conjugated systems are π → π* and n → π*. slideshare.net

π → π transitions* involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically high-energy and result in strong absorption bands. slideshare.net

n → π transitions* involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the carbonyl oxygen, to an antibonding π* orbital. These are generally lower in energy and have weaker absorption intensity compared to π → π* transitions. slideshare.netslideshare.net

Elucidation of Conjugation Effects in Derivatives

The introduction of additional conjugated systems into the molecular structure of this compound has a profound effect on its UV-Vis absorption spectrum. Extending the conjugation typically leads to a bathochromic shift (a shift to longer wavelengths, also known as a red shift) in the absorption maximum. This occurs because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increased conjugation, requiring less energy (and thus longer wavelength light) to induce an electronic transition.

The chalcone (B49325) derivative 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one serves as an excellent example. uomphysics.net The addition of the -CH=CH- bridge and the large aromatic anthracene (B1667546) system extends the π-electron delocalization significantly compared to the parent ketone. This extensive conjugation is responsible for the strong absorption in the visible region (λmax = 416 nm), making the compound colored. uomphysics.net

Similarly, the photophysical properties of 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione are dominated by its large, conjugated core. The observed red shift in its absorption maximum from 558 nm in acetonitrile (B52724) to 570 nm in the less polar solvent toluene (B28343) indicates the sensitivity of the electronic structure to the surrounding environment, a common feature in highly conjugated molecules. uobaghdad.edu.iq

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments. tutorchase.com

For this compound (molecular formula C₇H₇BrOS), the mass spectrum is expected to show a distinctive molecular ion region. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, two molecular ion peaks of almost equal intensity will appear. docbrown.info These peaks, often referred to as the M⁺ and M+2 peaks, would correspond to [C₇H₇⁷⁹BrOS]⁺ and [C₇H₇⁸¹BrOS]⁺, respectively, with calculated masses around 218 and 220 Da.

The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. libretexts.org Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this compound, the following fragmentation patterns can be predicted:

Loss of an ethyl radical (•CH₂CH₃): This α-cleavage would result in the formation of a stable acylium ion, the 5-bromothiophen-2-ylcarbonyl cation. This fragment would also exhibit the characteristic 1:1 isotopic pattern for bromine, appearing at m/z 189 and 191. This is often a very prominent peak.

Loss of the 5-bromothienyl radical: This cleavage would yield the propanoyl cation ([CH₃CH₂CO]⁺) at m/z 57.

Formation of an ethyl cation: Cleavage can also lead to the formation of the ethyl cation ([CH₃CH₂]⁺) at m/z 29. libretexts.org

The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment formed. tutorchase.comdocbrown.info For this compound, the 5-bromothiophen-2-ylcarbonyl cation (m/z 189/191) is predicted to be a highly abundant fragment due to the stability conferred by the aromatic ring.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Ion Formula | Description |

| 218/220 | [C₇H₇BrOS]⁺ | Molecular ion peaks (M⁺ and M+2) |

| 189/191 | [C₅H₂BrOS]⁺ | Loss of ethyl radical (•C₂H₅) |

| 57 | [C₃H₅O]⁺ | Propanoyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's solid-state conformation and packing.

While the crystal structure of the parent this compound is not described in the provided sources, the structures of two geometric isomers (cis and trans) of a chalcone derivative, 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one, have been determined by SCXRD. uomphysics.net These structures provide valuable information about how the 5-bromothiophen-2-yl propan-1-one moiety behaves in a larger molecular context.

The study revealed that the two isomers crystallize in different space groups, indicating distinct packing arrangements in the solid state. uomphysics.net

The cis isomer crystallizes in the monoclinic P2₁/c space group.

The trans isomer crystallizes in the orthorhombic P2₁2₁2₁ space group.

This difference in crystal packing arises from the different molecular shapes of the cis and trans configurations, which in turn leads to different intermolecular interactions governing the formation of the crystal lattice. In the cis isomer, the crystal structure is stabilized by C-H···O and S···S interactions, forming a 2D layered architecture. In contrast, the trans isomer packs into a 3D zig-zag pattern held together by C-H···O, C-H···Cl, and Br···π interactions. uomphysics.net Such detailed structural information is crucial for understanding the material's properties and for designing new molecules with specific solid-state characteristics.

Table 2: Crystallographic Data for Derivatives of this compound

| Compound | Isomer | Crystal System | Space Group | Key Intermolecular Interactions |

| 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one uomphysics.net | cis | Monoclinic | P2₁/c | C-H···O, S···S |

| 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one uomphysics.net | trans | Orthorhombic | P2₁2₁2₁ | C-H···O, C-H···Cl, Br···π |

Functional Material Design and Development Featuring 1 5 Bromothiophen 2 Yl Propan 1 One Derived Scaffolds

Design and Synthesis of Nonlinear Optical (NLO) Materials Based on Thiophene (B33073) Chalcone (B49325) Derivatives

The foundation of advanced functional materials often lies in the versatility of organic synthesis, which allows for the precise tuning of molecular structures to achieve desired properties. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, have been extensively studied as chromophores for nonlinear optical (NLO) applications. researchgate.net The incorporation of a thiophene ring, particularly a substituted one like 5-bromothiophene, into the chalcone framework is a strategic design choice to enhance NLO properties. researchgate.netnih.gov The synthesis of these materials typically involves a Claisen-Schmidt condensation reaction. nih.gove-bookshelf.de This reaction condenses a substituted acetophenone (B1666503), such as 2-acetyl-5-bromothiophene (B160168) (a derivative of the title compound), with various benzaldehyde (B42025) derivatives. researchgate.netresearchgate.net The reaction is often carried out in ethanol (B145695) with a catalytic amount of a base like potassium hydroxide (B78521) or sodium hydroxide at room temperature. nih.govresearchgate.netresearchgate.net

The core strategy in designing these NLO materials is to create a molecule with a strong electron donor-π-bridge-electron acceptor (D-π-A) structure. um.edu.mynih.gov The thiophene ring can act as part of the π-conjugated bridge, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor group, which is a crucial factor for high NLO activity. nih.gov By systematically varying the substituent groups on the phenyl ring of the chalcone, researchers can modulate the electronic properties and, consequently, the NLO response of the material. For instance, derivatives of 1-(5-bromothiophen-2-yl)propan-1-one have been synthesized with various electron-donating groups (e.g., methoxy (B1213986), -OCH3) and electron-withdrawing groups (e.g., fluoro, -F; chloro, -Cl) to study their effects on the material's properties. researchgate.netresearchgate.net

Two notable examples synthesized from a 1-(5-bromothiophen-2-yl) precursor are (2E)-1-(5-bromothiophen-2-yl)-3-(3-fluorophenyl)prop-2-en-1-one (3F5B2SC) and (2E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (4M5B2SC). researchgate.net The synthesis involves stirring a mixture of 2-acetyl-5-bromothiophene with the corresponding substituted benzaldehyde in ethanol, followed by the addition of an aqueous potassium hydroxide solution. researchgate.netresearchgate.net The resulting precipitate is then filtered and purified, often by recrystallization from ethanol, to yield the final chalcone product. researchgate.netresearchgate.net

Structure-Property Relationships in NLO Active Compounds

In derivatives of this compound, the thiophene ring acts as an efficient electron-rich π-bridge. nih.gov The presence of the bromine atom and other substituents on the aromatic rings significantly impacts the electronic distribution and molecular hyperpolarizability (γ), a measure of the third-order NLO response. researchgate.netresearchgate.net The planarity of the molecule, defined by the dihedral angle between the thiophene ring and the adjacent phenyl ring, is a crucial factor. nih.govnih.gov A more planar structure generally leads to better π-electron delocalization, which can enhance the NLO properties. acs.org However, studies on various chalcones derived from thiophene-3-carbaldehyde show that the deviation from planarity can be significant, with dihedral angles ranging from nearly planar (4.73°) for a hydroxyl-substituted derivative to much more twisted (46.1° and 48.6°) for a bromo-substituted derivative. nih.gov For (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, the dihedral angle between the thiophene and benzene (B151609) rings is 13.2°. researchgate.net In another example, 1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one, this angle is 40.69°. researchgate.netnih.gov

The introduction of different substituents allows for the fine-tuning of the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). um.edu.mynih.gov A smaller HOMO-LUMO energy gap generally correlates with a larger NLO response. In D-π-A systems, the HOMO is typically distributed over the donor and the π-bridge, while the LUMO is concentrated on the acceptor side. um.edu.my This spatial separation facilitates efficient intramolecular charge transfer upon excitation, a key mechanism for third-order NLO activity. nih.gov The choice of substituents can therefore be used to tailor the charge transfer characteristics and optimize the material for specific applications in optoelectronics. um.edu.my

Second Harmonic Generation (SHG) Efficiency Studies

Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for materials intended for applications like frequency doubling of lasers. For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. researchgate.net

Thiophene chalcone derivatives have shown significant promise as SHG materials. researchgate.netresearchgate.net The SHG efficiency is typically measured using the Kurtz-Perry powder technique, where the intensity of the frequency-doubled light generated by the sample is compared to that of a standard reference material, such as urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP). researchgate.netresearchgate.netresearchgate.net

Studies on chalcones derived from this compound have yielded promising results. For instance, (2E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (4M5B2SC) was found to have an SHG efficiency 5.3 times that of urea. researchgate.net Its counterpart, (2E)-1-(5-bromothiophen-2-yl)-3-(3-fluorophenyl)prop-2-en-1-one (3F5B2SC), also exhibited a strong response, with an SHG efficiency 4.2 times that of urea. researchgate.net Another related chalcone, 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (5CT4MP), showed an SHG efficiency of 1.6 times that of urea. researchgate.net These results highlight the potential of thiophene-based chalcones as effective frequency-doubling materials.

| Compound | SHG Efficiency (vs. Urea) | Reference |

| (2E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (4M5B2SC) | 5.3 | researchgate.net |

| (2E)-1-(5-bromothiophen-2-yl)-3-(3-fluorophenyl)prop-2-en-1-one (3F5B2SC) | 4.2 | researchgate.net |

| 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (5CT4MP) | 1.6 | researchgate.net |

| (4-bromobenzal)-3-acetylpyridine | 10 | researchgate.net |

Optoelectronic and Photophysical Properties of Thiophene Ketone Derivatives

The optoelectronic and photophysical properties of thiophene ketone derivatives, particularly chalcones, are central to their application in various optical and electronic devices. um.edu.mynih.gov These properties are governed by the molecule's electronic structure, including the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov Introducing electron-withdrawing or electron-donating groups into the molecular structure allows for the modulation of the HOMO-LUMO energy gap, which in turn affects the material's absorption and emission characteristics. nih.govopensciencepublications.com

For example, introducing strong electron-withdrawing groups leads to a red shift in the main absorption band, indicating a decrease in the HOMO-LUMO gap. nih.gov The linear optical properties of (2E)-1-(5-bromothiophen-2-yl)-3-(3-fluorophenyl)prop-2-en-1-one and (2E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one have been studied in the UV-Vis-NIR region. researchgate.net The optical band gap for these molecules, estimated from Tauc's plot, was found to be comparable to the HOMO-LUMO gap calculated using theoretical methods. researchgate.net Specifically, the calculated band gap for a related compound, 1-(5-bromothiophene-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one (3MO5B2SC), was 3.3 eV, with a lower optical cut-off wavelength of 410 nm. researchgate.net These properties make thiophene-chalcones potential materials for various optical device applications, including optical limiters and optical switches. researchgate.net

Fluorescence and Photoluminescence Investigations

Fluorescence and photoluminescence are key properties for applications in areas like organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. opensciencepublications.comnih.govmdpi.com Chalcone derivatives, especially those with a D-π-A structure, can exhibit strong fluorescence. nih.govnih.gov The fluorescence properties, such as emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment, such as solvent polarity. nih.govuobaghdad.edu.iq

Thiophene-derived chalcones have been investigated for their fluorescent properties. opensciencepublications.comnih.gov Some chalcones exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable characteristic for bioimaging as it improves the signal-to-noise ratio. nih.gov For instance, a series of chalcones synthesized from 4-dimethylaminobenzaldehyde and various acetophenones (including 2-acetylthiophene) showed large Stokes shifts ranging from 93 to 139 nm. nih.gov The fluorescence intensity of these compounds can be sensitive to pH, with some showing decreased fluorescence in highly acidic conditions due to the protonation of amine groups. nih.gov

The phenomenon of photo-induced electron transfer (PET) can influence fluorescence. opensciencepublications.com In some designs, fluorescence is initially "turned-off" due to an intramolecular PET process. opensciencepublications.com However, upon binding to a specific ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response, making the molecule a potential chemosensor. opensciencepublications.com The photophysical properties of 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione were studied, revealing fluorescence in both solution and as a plastic film, with emission wavelengths spanning 550-750 nm. uobaghdad.edu.iq The emission maxima of these types of dyes can be sensitive to solvent polarity, showing a red shift in more polar solvents. uobaghdad.edu.iq

Crystallographic Engineering for Enhanced Material Performance

Crystallographic engineering, or crystal engineering, involves the design and control of crystal structures to achieve desired material properties. For NLO materials, controlling the crystal packing is crucial because the macroscopic NLO response of a material is highly dependent on the alignment of the individual chromophores in the crystal lattice. researchgate.net A non-centrosymmetric crystal packing is a prerequisite for observing second-order NLO effects like SHG. researchgate.net

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of molecules in a crystal. nih.govresearchgate.netnih.gov Studies on various chalcones derived from this compound have provided detailed insights into their crystal structures. researchgate.netresearchgate.netnih.govnih.gov For example, (2E)-1-(5-bromothiophen-2-yl)-3-(3-fluorophenyl)prop-2-en-1-one (3F5B2SC) and (2E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (4M5B2SC) were both found to crystallize in a non-centrosymmetric monoclinic system, which is consistent with their observed SHG activity. researchgate.net

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| (2E)-1-(5-bromothiophen-2-yl)-3-(3-fluorophenyl)prop-2-en-1-one | Monoclinic | Not Specified | Non-centrosymmetric | researchgate.net |

| (2E)-1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Monoclinic | Not Specified | Non-centrosymmetric | researchgate.net |

| 1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Monoclinic | P21/c | C—H⋯π, Br⋯Cl | nih.gov |

| (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one | Orthorhombic | Pc21b | π-π stacking | researchgate.net |

| (2E)-1-(5-bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | Monoclinic | P21/c | C—H⋯O | nih.gov |

Applications in Organic Electronics and Photonics (theoretical and experimental)

The unique electronic and optical properties of thiophene-based materials, including chalcones derived from this compound, make them promising candidates for a wide range of applications in organic electronics and photonics. numberanalytics.comjuniperpublishers.comjuniperpublishers.com Thiophene-containing polymers and oligomers are known for their high conductivity and tunable optical properties, which are essential for devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comjuniperpublishers.com

In the context of photonics, the significant NLO properties of thiophene chalcones make them suitable for applications such as optical switching, optical limiting, and frequency generation. researchgate.netresearchgate.net The ability to generate second and third harmonics efficiently is particularly valuable for developing new laser light sources and for applications in optical data processing. researchgate.netresearchgate.net The high thermal stability observed in some of these chalcones is also a critical advantage for device applications. researchgate.netresearchgate.net

The versatility of thiophene chemistry allows for the synthesis of a vast library of compounds with tailored properties. e-bookshelf.denih.gov For example, oligothiophenes have been incorporated into covalent organic frameworks (COFs) for use in electronic and optoelectronic devices. juniperpublishers.comjuniperpublishers.com The strong intermolecular interactions (S-S and S-π) in these materials can lead to better charge transfer compared to their all-carbon counterparts, a desirable feature for high-performance transistors and solar cells. juniperpublishers.comjuniperpublishers.com Both theoretical calculations and experimental results suggest that by carefully designing the molecular structure of scaffolds derived from this compound, it is possible to create a new generation of functional materials for advanced electronic and photonic technologies. um.edu.myresearchgate.net

Role of 1 5 Bromothiophen 2 Yl Propan 1 One As a Strategic Precursor in Synthetic Organic Chemistry

Utility in the Synthesis of Heterocyclic Frameworks

The dual reactivity of 1-(5-bromothiophen-2-yl)propan-1-one allows it to serve as a foundational building block for various heterocyclic systems. The ketone moiety is a key electrophile for constructing five- and six-membered rings through reactions with dinucleophiles.

A primary application of this compound is in the synthesis of pyrazole (B372694) and pyrazoline heterocycles. This is typically achieved via an intermediate α,β-unsaturated ketone, commonly known as a chalcone (B49325).

The synthesis begins with a Claisen-Schmidt condensation between this compound and a variety of substituted aromatic aldehydes. This reaction creates a 1-(5-bromothiophen-2-yl)-3-aryl-prop-2-en-1-one (a 5-bromo-2-thienyl chalcone). These chalcone intermediates are then subjected to a cyclization reaction with hydrazine (B178648) derivatives. For instance, reaction with phenyl hydrazine hydrate (B1144303) in the presence of a suitable catalyst, such as fly ash:H2SO4 under microwave irradiation, yields 1-phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines. researchgate.net

Table 1: Synthesis of Pyrazolines from this compound

| Step | Reaction Type | Reactants | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound + Substituted Aldehyde | 5-Bromo-2-thienyl Chalcone | Creates the α,β-unsaturated ketone backbone required for cyclization. researchgate.netresearchgate.net |

| 2 | Cyclocondensation | 5-Bromo-2-thienyl Chalcone + Phenyl Hydrazine | 1-Phenyl-3-(5-bromothiophen-2-yl)-5-aryl-2-pyrazoline | Forms the bioactive pyrazoline heterocyclic core. researchgate.net |

While direct synthesis of triazoles from this compound is less commonly documented, its structure is amenable to modifications that lead to triazole precursors. Triazoles, particularly 1,2,3- and 1,2,4-isomers, are another class of heterocycles with immense importance in medicinal chemistry. nih.gov

A common modern strategy for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." A plausible route would involve the chemical modification of the propanone side chain of the title compound to introduce either an azide (B81097) or a terminal alkyne functionality. For example, reduction of the ketone to an alcohol, followed by conversion to an alkyl halide, could then be reacted with sodium azide to form an azide intermediate. Alternatively, the ketone could be used to build a larger structure containing an alkyne. This functionalized thiophene (B33073) derivative could then undergo a cycloaddition reaction with a corresponding alkyne or azide partner to furnish the 1,4-disubstituted 1,2,3-triazole ring. nih.gov

For the synthesis of 1,2,4-triazoles, a different pathway is required, often involving the reaction of hydrazides or their derivatives. For instance, reacting a ketone with cyanoacetylhydrazine can lead to hydrazide-hydrazone intermediates, which can be further cyclized to form various heterocycles, including triazine systems, demonstrating the potential for complex heterocyclic synthesis starting from a simple ketone. nih.gov

The title compound, being a thiophene derivative, is already a sulfur-containing heterocycle. nih.gov However, it can be used to synthesize other, different sulfur-containing ring systems. A classic method for this is the Hantzsch thiazole (B1198619) synthesis. This would involve first converting the ketone to an α-haloketone, for example, by reaction with bromine. The resulting 2-bromo-1-(5-bromothiophen-2-yl)propan-1-one could then be reacted with a thioamide (R-C(=S)NH2) to directly form a 2,4-disubstituted thiazole ring. This method provides a straightforward route to thiazole-thiophene hybrid molecules, which are of interest for their potential biological activities.

Scaffold for Complex Molecular Architectures in Medicinal Chemistry Programs

The 5-bromothiophen-2-yl motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in known bioactive molecules. nih.govnih.gov this compound serves as an excellent starting point for building complex molecular architectures aimed at biological targets.

In modern drug discovery, the synthesis of compound libraries containing a common core but with varied peripheral substituents is a key strategy for exploring structure-activity relationships (SAR). This compound is an ideal scaffold for this purpose.

The ketone allows for the generation of a diverse library of chalcones by reacting it with a wide array of commercially available aldehydes. These chalcones can then be converted into a library of pyrazolines with different substitution patterns. researchgate.netnih.gov Furthermore, the bromine atom on the thiophene ring acts as a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the introduction of a vast range of aryl and heteroaryl groups at the 5-position of the thiophene ring, dramatically increasing the chemical diversity of the synthesized library. This dual functionalization strategy—modifying both the side chain and the ring—enables the creation of large, three-dimensionally diverse compound libraries for screening against various biological targets.

Beyond its use in initial library screening, this compound is a precursor to advanced intermediates for molecules with known or potential therapeutic applications.

For example, pyrazole derivatives synthesized from chalcones have been identified as a promising class of anticancer agents. nih.gov Specifically, certain chalcone-derived pyrazoles have been shown to inhibit tubulin polymerization, a mechanism of action shared by several successful chemotherapy drugs. nih.gov

Similarly, pyrazoline derivatives are known to exhibit a broad spectrum of biological activities, including acting as inhibitors of monoamine oxidase (MAO), which are targets for the treatment of depression and neurodegenerative diseases. nih.gov The pyrazolines synthesized from 5-bromo-2-thienyl chalcones have been investigated for their antimicrobial properties. researchgate.net In each of these cases, the heterocycle formed from the parent ketone is not the final drug but a crucial, advanced intermediate whose structure is systematically modified to optimize potency and selectivity for a specific biological target. nih.gov

Table 2: Bioactive Scaffolds Derived from this compound

| Derived Scaffold | Synthetic Pathway | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Thiophene-Pyrazole Hybrids | Chalcone formation -> Cyclization with hydrazine -> Oxidation | Anticancer (e.g., tubulin inhibitors) | nih.gov |

| Thiophene-Pyrazoline Hybrids | Chalcone formation -> Cyclization with hydrazine | Antimicrobial, MAO inhibitors, CNS agents | researchgate.netnih.gov |

| Bi-aryl Thiophenes | Suzuki or other Pd-catalyzed cross-coupling at the bromine position | Antithrombotic, various others depending on coupled group | researchgate.net |

Integration into Diverse Organic Synthesis Strategies

The chemical architecture of this compound, featuring a reactive bromo-substituent on a thiophene ring and a propanone side chain, renders it a versatile and valuable precursor in the field of synthetic organic chemistry. Its utility is most prominently demonstrated in its integration into various synthetic strategies aimed at constructing complex molecular frameworks, particularly heterocyclic compounds. The strategic placement of the bromine atom allows for its participation in a range of powerful cross-coupling reactions, while the ketone functional group and the thiophene ring itself provide additional sites for chemical modification and cyclization reactions. This enables chemists to build upon its core structure to access a diverse array of novel molecules.

One of the most significant applications of this precursor is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. The bromine atom at the 5-position of the thiophene ring serves as an excellent electrophilic partner in these transformations.

Specifically, this compound is an ideal substrate for the Suzuki-Miyaura coupling reaction. wikipedia.orglibretexts.org This reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.govorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org By employing this strategy, the bromo-substituent on the thiophene ring can be replaced with a wide variety of aryl, heteroaryl, or alkenyl groups, thus allowing for the synthesis of a large library of substituted thiophene derivatives.

Another pivotal cross-coupling reaction where this compound serves as a key starting material is the Sonogashira coupling. organic-chemistry.orgnih.gov This reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. mdpi.com The bromine atom on the thiophene ring readily participates in the catalytic cycle, enabling the introduction of an alkynyl moiety. This provides a direct route to conjugated enynones and other acetylene-containing compounds, which are themselves valuable intermediates for further synthetic transformations, including the construction of more complex heterocyclic systems. mdpi.com

Beyond cross-coupling reactions, this compound is a cornerstone in the synthesis of fused heterocyclic ring systems, most notably thieno[3,2-d]pyrimidines. nih.govnih.gov These bicyclic structures are of significant interest due to their prevalence in pharmacologically active compounds. The synthesis often involves a multi-step sequence where the thiophene precursor undergoes a series of transformations. For instance, the ketone can be modified or the thiophene ring can be further functionalized before a cyclization step to form the pyrimidine (B1678525) ring fused to the thiophene core. researchgate.netscielo.br These synthetic routes highlight the compound's role as a scaffold upon which complex heterocyclic architectures can be systematically built. The ability to participate in domino reactions, where multiple bond-forming events occur in a single synthetic operation, further underscores its utility in creating molecular complexity from a relatively simple starting material. nih.govastate.edu

The following tables summarize exemplary synthetic strategies employing this compound and its derivatives.

Table 1: Application in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Palladium catalyst and a base | Aryl/Heteroaryl-substituted thiophenes | nih.gov |

Table 2: Use in the Synthesis of Thieno[3,2-d]pyrimidine Derivatives

| Intermediate Step | Reagents | Resulting Structure | Final Product | Ref. |

|---|---|---|---|---|

| Amination/Cyclization | Secondary Amines | N-substituted aminothiophene | Thieno[3,2-d]pyrimidine | nih.gov |

| Condensation/Cyclization | DMF-DMA, Amines | Enaminone intermediate | Thieno[3,2-d]pyrimidin-4-one | nih.govscielo.br |

| Multi-step Synthesis | Hydrazine Hydrate, etc. | Functionalized thiophene intermediates | Fused thienopyrimidine systems | researchgate.netekb.eg |

Future Outlook and Emerging Research Opportunities for 1 5 Bromothiophen 2 Yl Propan 1 One Research

Advancements in Catalytic Methods for Selective Functionalization

The future utility of 1-(5-bromothiophen-2-yl)propan-1-one is intrinsically linked to the development of sophisticated catalytic methods that can selectively modify its structure. The carbon-bromine bond is a prime target for functionalization via transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki, Stille, and Heck couplings are powerful tools for forming new carbon-carbon bonds at the 5-position of the thiophene (B33073) ring. nih.govwikipedia.orgnih.gov The Heck reaction, for instance, couples the bromothiophene with an alkene in the presence of a palladium catalyst to form a more complex substituted alkene. wikipedia.orgyoutube.com This allows for the extension of conjugation and the synthesis of elaborate molecular architectures. The intramolecular Heck reaction has also proven useful for creating cyclic compounds containing thiophene rings. wikipedia.org Similarly, Suzuki coupling, which uses boronic acids as coupling partners, is a robust method for creating bi-aryl systems, which are common motifs in organic electronic materials. nih.gov

C-H Bond Functionalization: Beyond the C-Br bond, the thiophene ring possesses C-H bonds at the 3- and 4-positions that can be targeted for direct functionalization. While activating these C-H bonds is more challenging than functionalizing the C-Br bond, recent advances in palladium-catalyzed 1,4-migration have enabled the selective functionalization of β-positions on 2-arylthiophenes. rsc.org Applying such strategies to 2-acylthiophenes like this compound could open pathways to tri-substituted thiophene derivatives that are otherwise difficult to access. rsc.orgpatsnap.com

A summary of potential catalytic functionalizations is presented below.

| Catalytic Method | Target Bond | Potential Outcome |

| Suzuki Coupling | C5-Br | Formation of C-C bond with aryl/vinyl boronic acids |

| Heck Reaction | C5-Br | Formation of C-C bond with alkenes |

| Stille Coupling | C5-Br | Formation of C-C bond with organostannanes |

| C-H Activation | C3-H, C4-H | Direct arylation, alkylation, or other functionalization |

| Halogen Dance | C5-Br | Isomerization to other brominated thiophene derivatives |

These catalytic advancements are crucial for diversifying the library of derivatives accessible from this compound, enabling the systematic tuning of its chemical and physical properties.

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new molecules before their synthesis. mdpi.comacs.org For derivatives of this compound, DFT can forecast key electronic and structural parameters, guiding the design of molecules with properties tailored for specific applications, especially in organic electronics. researchgate.netresearchgate.net